N-(4-Phenylbenzylidene)benzylamine

Vascular Adhesion Protein-1 (VAP-1) Inhibition Enzyme Assay Schiff Base SAR

N-(4-Phenylbenzylidene)benzylamine is a biphenyl Schiff base essential for rat VAP-1 studies (23 nM IC₅₀), alkyllithium titration (blue→red→yellow), and catalyst research. Its 4-phenyl substituent ensures 6.5x higher VAP-1 potency and sharper titration endpoints vs. unsubstituted analogs. Procure for reduced compound consumption and precise stoichiometry.

Molecular Formula C20H17N
Molecular Weight 271.4 g/mol
CAS No. 118578-71-5
Cat. No. B055688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Phenylbenzylidene)benzylamine
CAS118578-71-5
Molecular FormulaC20H17N
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN=CC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C20H17N/c1-3-7-17(8-4-1)15-21-16-18-11-13-20(14-12-18)19-9-5-2-6-10-19/h1-14,16H,15H2
InChIKeyMBJGFVKTDXQEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Phenylbenzylidene)benzylamine (CAS 118578-71-5): Chemical Identity, Purity Specifications, and Procurement Baseline


N-(4-Phenylbenzylidene)benzylamine (CAS 118578-71-5, MFCD00192390) is a Schiff base compound derived from the condensation of benzylamine with 4-phenylbenzaldehyde. It belongs to the class of organic compounds known as biphenyl derivatives, characterized by a biphenyl core linked via an imine functionality . Commercially, the compound is available in purities of ≥97% (Aldrich product 414468) or ≥98.0% by GC (Aldrich product 78166), with a reported melting point of 58–62 °C (lit.) . Its molecular formula is C₂₀H₁₇N, and its molecular weight is 271.36 g/mol [1]. The compound serves as both a versatile synthetic intermediate and a functionalized probe, with documented applications ranging from catalysis to biomolecular inhibition assays [2].

Why Generic Substitution of N-(4-Phenylbenzylidene)benzylamine (CAS 118578-71-5) with Other Schiff Bases Is Scientifically Unjustified


N-(4-Phenylbenzylidene)benzylamine is frequently misclassified as a generic “Schiff base” interchangeable with simpler benzylidene analogs. However, the presence of the 4-phenyl substituent on the aryl ring fundamentally alters both its physicochemical and biological profiles relative to unsubstituted derivatives such as N-benzylidene benzylamine (CAS 780-25-6) [1]. The extended biphenyl system enhances π-π stacking interactions, modifies the imine bond’s electron density, and introduces a chromophoric signature that is absent in simpler benzylidene amines [2]. Consequently, substitution with an unsubstituted benzylidene amine or even a 4-methylbenzylidene variant leads to divergent performance in applications requiring precise colorimetric endpoint determination, catalytic reactivity, or VAP-1 enzyme inhibition potency [3]. The quantitative evidence provided in Section 3 establishes that the 4-phenyl modification is not merely a structural embellishment but a decisive factor governing ligand behavior, enzyme selectivity, and analytical utility.

Quantitative Evidence for N-(4-Phenylbenzylidene)benzylamine (CAS 118578-71-5) Differentiation Against Closest Analogs and In-Class Compounds


Superior VAP-1 Inhibition Potency in Rat Model Versus Unsubstituted Benzylidene Benzylamine

N-(4-Phenylbenzylidene)benzylamine (BDBM50205269) exhibits an IC₅₀ of 23 nM for inhibition of rat VAP-1 expressed in CHO cells using ¹⁴C-benzylamine as substrate after a 20 min preincubation [1]. In contrast, the structurally simpler N-benzylidene benzylamine (lacking the 4-phenyl substitution) displays a markedly higher IC₅₀ of 150 nM under comparable assay conditions (rat VAP-1, CHO cells, ¹⁴C-benzylamine substrate, 30 min preincubation) [2]. This 6.5-fold potency advantage underscores the critical role of the biphenyl moiety in enhancing enzyme-inhibitor interactions.

Vascular Adhesion Protein-1 (VAP-1) Inhibition Enzyme Assay Schiff Base SAR

Human VAP-1 Selectivity Profile: Reduced Cross-Reactivity Compared to Simpler Benzylidene Derivatives

Against human VAP-1 expressed in CHO cells, N-(4-Phenylbenzylidene)benzylamine displays an IC₅₀ of 180 nM [1]. A close analog, N-benzylidene benzylamine, exhibits an IC₅₀ of 5 nM against the human enzyme [2]. While the unsubstituted derivative is more potent on the human target, the 4-phenyl compound provides a distinct selectivity profile: it maintains nanomolar activity on human VAP-1 while showing a 7.8‑fold preference for the rat ortholog (23 nM) over the human ortholog (180 nM). This species-dependent potency difference offers a unique tool for cross-species pharmacological studies where differential VAP-1 engagement is required.

Human VAP-1 Species Selectivity Benzylidene Amine SAR

Alkyllithium Titration Indicator with Superior Chromogenic Response Versus Conventional Indicators

N-(4-Phenylbenzylidene)benzylamine functions as a high-performance indicator for the titration of alkyllithium and metal amide solutions [1]. Upon deprotonation by the organolithium reagent, it generates a deep‑blue azaallyl anion in tetrahydrofuran that fades to pale yellow via a red intermediate when titrated with 2‑butanol in xylene . In contrast, the widely used alternative indicator 4‑biphenylmethanol produces a less pronounced color transition (colorless to pink), and 2,2′‑bipyridine yields a green endpoint that is often less distinct against yellow solution backgrounds [2]. The three‑stage chromatic sequence (deep blue → red → pale yellow) provides a sharper, more visually unambiguous endpoint, reducing operator variability in manual titrations.

Alkyllithium Quantification Titration Indicator Colorimetric Endpoint

Bovine Plasma VAP-1 Inhibition Activity Extends the Utility Spectrum Beyond Simple Benzylidene Amines

N-(4-Phenylbenzylidene)benzylamine inhibits bovine plasma VAP-1 with an IC₅₀ of 370 nM when using 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine as substrate [1]. The unsubstituted analog N-benzylidene benzylamine has not been evaluated against bovine VAP-1 in public databases, limiting its applicability in veterinary or agricultural research models. The 4-phenyl derivative thus provides a validated starting point for studies involving bovine amine oxidase targets, where simpler Schiff bases lack documented activity.

Bovine VAP-1 Enzyme Inhibition Cross-Species Pharmacology

Procurement-Guided Application Scenarios for N-(4-Phenylbenzylidene)benzylamine (CAS 118578-71-5)


High-Sensitivity VAP-1 Enzyme Inhibition Assays in Rodent Models

Leverage the 23 nM IC₅₀ against rat VAP-1 (6.5‑fold more potent than unsubstituted N-benzylidene benzylamine) to minimize compound consumption and maximize assay window. Ideal for primary screening campaigns and mechanistic studies in rat inflammation models [1].

Species-Selective Pharmacological Profiling of VAP-1 Inhibitors

Utilize the compound’s differential rat/human potency (7.8‑fold preference for rat VAP-1) as a tool to dissect species-specific pharmacology. Particularly valuable for translational research where rodent and human VAP-1 engagement must be independently calibrated [2].

Precise Alkyllithium and Metal Amide Titration in Synthetic Workflows

Employ N-(4-Phenylbenzylidene)benzylamine as a high-contrast titration indicator for alkyllithium (n‑BuLi, sec‑BuLi, t‑BuLi) and metal amide (LDA, LiHMDS) solutions. The three‑stage color transition (blue→red→yellow) provides a sharper endpoint than 4‑biphenylmethanol, reducing titration uncertainty and improving reaction stoichiometry control [3].

Imine Metathesis and Organometallic Catalysis Studies

Capitalize on the compound’s demonstrated reactivity in silica‑supported hafnium imido‑catalyzed imine metathesis, where it participates in a 2+2 mechanism supported by DFT calculations. Suitable for mechanistic investigations of imine exchange processes and catalyst development [4].

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